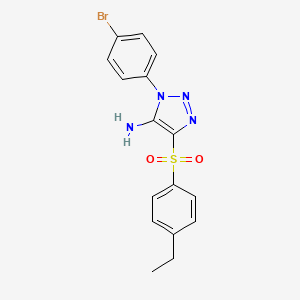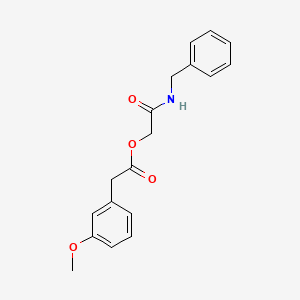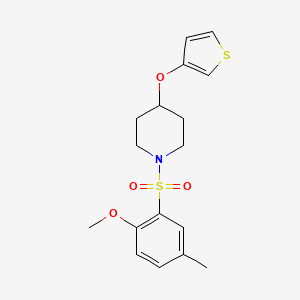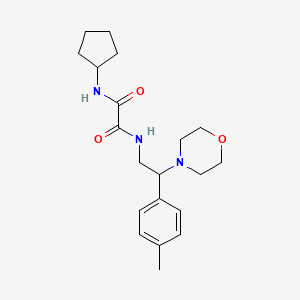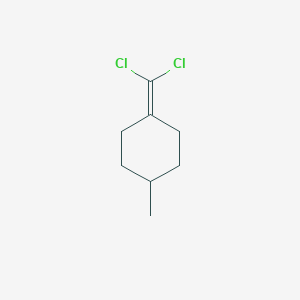
1-(Dichloromethylidene)-4-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its occurrence or synthesis .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps and different reagents .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography can be used .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. It includes understanding the conditions under which the reactions occur and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, etc. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Carbonium Ions and Hydrocarbon Isomerization
Research by Olah et al. (1967) discusses the formation of the 1-methylcyclopentyl cation from related compounds like 1-methylcyclopentanol or cyclohexanol. This study contributes to the understanding of carbonium ions and hydrocarbon isomerization mechanisms, which are fundamental in organic chemistry and catalysis processes (Olah, Bollinger, Cupas, & Lukas, 1967).
Methylcyclohexane Pyrolysis and Combustion
Wang et al. (2014) conducted an experimental and kinetic modeling study on methylcyclohexane pyrolysis and combustion. This research is crucial for developing kinetic models of larger cycloalkanes and practical fuels, offering insights into combustion chemistry and fuel efficiency (Wang et al., 2014).
Hydrochlorination of Olefins
Delaude and Laszlo (1991) investigated the regioselective hydrochlorination of olefins, using 1-methylcyclohexene as a case study. This research highlights the importance of solid catalysts in enhancing the selectivity of such chemical reactions, which is significant in industrial chemistry (Delaude & Laszlo, 1991).
Nanosized Brönsted Acidic Catalyst
Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives. Their work demonstrates the efficiency of new catalysts in promoting solvent-free condensation reactions, contributing to green chemistry and sustainable processes (Goli-Jolodar, Shirini, & Seddighi, 2016).
Gas Hydrates and Methane Storage
Nakamura et al. (2003) measured the four-phase coexistence curves for structure-H hydrates of methylcyclohexane. This research is significant for understanding the stability boundaries of gas hydrates, which has implications in energy storage and transportation (Nakamura, Makino, Sugahara, & Ohgaki, 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(dichloromethylidene)-4-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2/c1-6-2-4-7(5-3-6)8(9)10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFHGLOHOMYZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(Cl)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

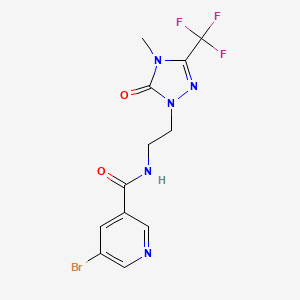
![3-[(2,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2698117.png)
![5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2698118.png)
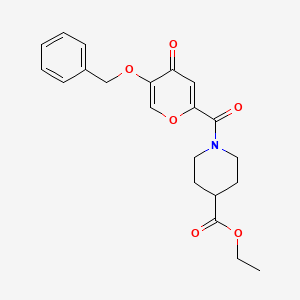
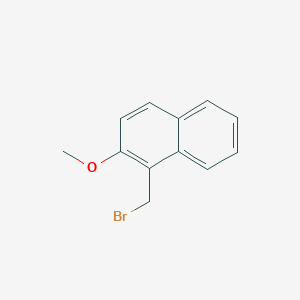
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698123.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2698125.png)
![9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one](/img/structure/B2698126.png)
![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698128.png)
